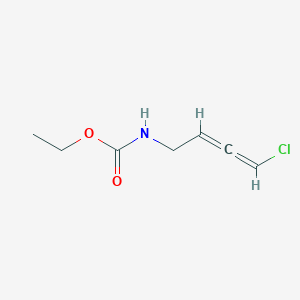
Carbamic acid,(4-chloro-2,3-butadienyl)-,ethyl ester(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. This particular compound is characterized by the presence of an ethyl group, a chlorinated butadienyl moiety, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with 4-chlorobuta-2,3-dienyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated butadienyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of certain diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it may interact with cellular membranes, affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar functional groups but lacking the chlorinated butadienyl moiety.
Methyl N-(4-chlorobuta-2,3-dienyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl N-(4-chlorobuta-2,3-dienyl)carbamate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate is unique due to the presence of the chlorinated butadienyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
107427-28-1 |
|---|---|
分子式 |
C7H10ClNO2 |
分子量 |
175.61 g/mol |
InChI |
InChI=1S/C7H10ClNO2/c1-2-11-7(10)9-6-4-3-5-8/h4-5H,2,6H2,1H3,(H,9,10) |
InChIキー |
GGSDGXARIKNWHK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC=C=CCl |
正規SMILES |
CCOC(=O)NCC=C=CCl |
同義語 |
Carbamic acid, (4-chloro-2,3-butadienyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















